Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of bromine and sodium bis(trimethylsilyl)amide in tetrahydrofuran at low temperatures . The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- 1-(4H-1,3-benzodioxin-6-yl)ethanone
- 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
Uniqueness
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- is unique due to its specific structural features, such as the presence of a methyl group at the 8-position of the benzodioxin ring
Properties
CAS No. |
647029-23-0 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(8-methyl-4H-1,3-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-7-3-9(8(2)12)4-10-5-13-6-14-11(7)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
NGBNLWFYEXDVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCOC2)C(=O)C |
Origin of Product |
United States |
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